



Application Notes and Protocols for the Laboratory Synthesis of Butyramide

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Compound of Interest		
Compound Name:	Butyramide	
Cat. No.:	B146194	Get Quote

Introduction

Butyramide, also known as butanamide, is the amide derivative of butyric acid with the chemical formula C₄H₉NO.[1][2] It presents as a white crystalline solid at room temperature and is freely soluble in water and ethanol.[3][4] Unlike its carboxylic acid precursor, butyric acid, which is known for a strong, unpleasant odor, **butyramide** is odorless.[4][5] This characteristic, along with its chemical properties, makes it a valuable intermediate and building block in various fields. In research and development, **butyramide** and its derivatives are utilized in organic synthesis, for example, in the production of hydroxamic acids, and are investigated for their potential biological activities, including anticonvulsive and histone deacetylase inhibitory actions.[1][3][6]

This document provides detailed protocols for two common and reliable methods for the laboratory synthesis of **butyramide**: the reaction of butanoyl chloride with ammonia and the coupling of butyric acid with an ammonia source using a carbodiimide coupling agent.

Physicochemical and Spectral Data

A summary of key physical, chemical, and spectral properties of **butyramide** is presented in Table 1 for easy reference.

Table 1: Physicochemical and Spectral Properties of **Butyramide**



Property	Value	Reference(s)
Molecular Formula	C ₄ H ₉ NO	[2][3]
Molar Mass	87.12 g/mol	[2][3]
Appearance	White crystalline solid	[3][5]
Melting Point	115-116 °C	[3][4]
Boiling Point	216 °C	[1][3]
Solubility	Freely soluble in water and ethanol; slightly soluble in diethyl ether.	[3][4]
CAS Number	541-35-5	[2][5]
¹H NMR	Structural confirmation	[5]
¹³ C NMR	Structural confirmation	[5]
FT-IR	Identification of amide functional groups	[5][7]
Mass Spectrometry	Molecular weight verification (m/z)	[2][5]

Protocol 1: Synthesis of Butyramide from Butanoyl Chloride and Ammonia

This method involves a vigorous nucleophilic addition-elimination reaction between the highly reactive butanoyl chloride and ammonia.[8][9] The ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[10] Due to the high reactivity, this reaction is typically fast and exothermic. An excess of ammonia is used to neutralize the hydrogen chloride (HCl) byproduct, forming ammonium chloride.[8][9]

Experimental Protocol

Materials and Reagents:



- Butanoyl chloride (C₄H₇ClO)
- Concentrated aqueous ammonia (NH₄OH, ~28-30%)
- Dichloromethane (CH₂Cl₂)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Deionized water
- Ice bath
- Round-bottom flask
- Stirring apparatus
- Dropping funnel
- Separatory funnel
- Rotary evaporator
- Filtration apparatus (e.g., Büchner funnel)

Procedure:

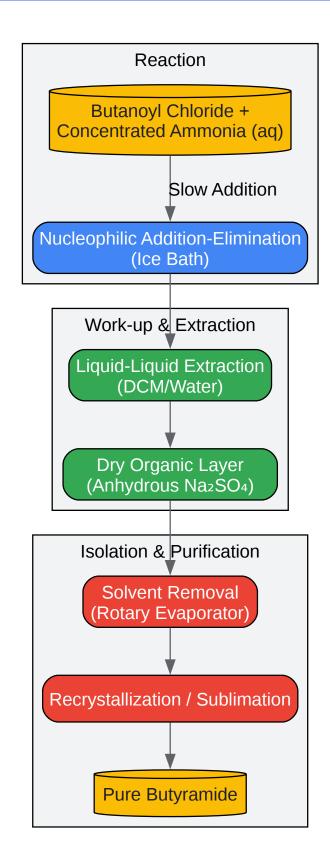
- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, place a cold, concentrated solution of aqueous ammonia. Cool the flask in an ice bath to control the exothermic reaction.
- Addition of Acyl Chloride: Slowly add butanoyl chloride dropwise to the stirred ammonia solution using a dropping funnel. A vigorous reaction will occur, and a white precipitate, a mixture of **butyramide** and ammonium chloride, will form.[8]
- Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.
- Work-up and Extraction:



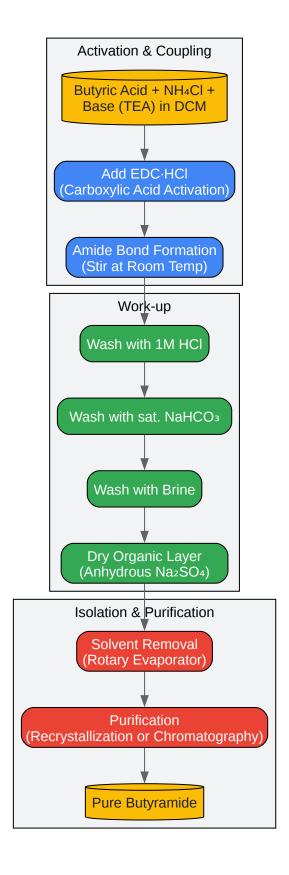
- Transfer the reaction mixture to a separatory funnel.
- Add dichloromethane to extract the butyramide from the aqueous layer.
- Shake the funnel vigorously, venting frequently. Allow the layers to separate.
- o Collect the organic (bottom) layer.
- Repeat the extraction of the aqueous layer with two more portions of dichloromethane to maximize product recovery.
- Combine all organic extracts.
- Drying: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate to remove residual water.
- Isolation:
 - Filter the drying agent.
 - Remove the dichloromethane solvent from the filtrate using a rotary evaporator under reduced pressure.
- Purification: The resulting crude solid is **butyramide**. For higher purity, it can be recrystallized from a suitable solvent like ethanol or by performing sublimation.

Workflow Diagram









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